molecular formula C11H9Cl2N3O2 B255368 Ethyl cyano((3,4-dichlorophenyl)hydrazono)acetate

Ethyl cyano((3,4-dichlorophenyl)hydrazono)acetate

Cat. No. B255368
M. Wt: 286.11 g/mol
InChI Key: WMSCINGRVJZMPS-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl cyano((3,4-dichlorophenyl)hydrazono)acetate, commonly known as DCPH, is a chemical compound that has gained attention for its potential use in scientific research. DCPH is a hydrazone derivative that has been synthesized using various methods, and its unique properties have been studied for its potential applications in biological and chemical research.

Mechanism of Action

The mechanism of action of DCPH is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. DCPH has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for developing new cancer treatments.
Biochemical and Physiological Effects:
DCPH has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. It has also been found to have anti-inflammatory properties, making it a potential candidate for developing new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCPH in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, DCPH has some limitations, including its low solubility in water and its potential toxicity, which require careful handling and control in lab experiments.

Future Directions

There are many potential future directions for research on DCPH, including further studies on its mechanism of action, its potential use in developing new cancer treatments, and its applications in other areas of medicinal chemistry. Additionally, there is a need for more research on the safety and toxicity of DCPH, as well as its potential interactions with other drugs and compounds.
In conclusion, DCPH is a promising compound that has gained attention for its potential use in scientific research. Its potent antitumor activity, antibacterial and antifungal properties, and anti-inflammatory effects make it a valuable tool for studying cancer biology and developing new drugs. Further research is needed to fully understand its mechanism of action and potential applications in other areas of medicinal chemistry.

Synthesis Methods

DCPH can be synthesized using various methods, including the condensation reaction of 3,4-dichlorobenzaldehyde and ethyl cyanoacetate in the presence of hydrazine hydrate. Another method involves the reaction of 3,4-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The synthesis of DCPH is a complex process that requires careful control of reaction conditions to obtain the desired product.

Scientific Research Applications

DCPH has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. DCPH has also been shown to have antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.

properties

Product Name

Ethyl cyano((3,4-dichlorophenyl)hydrazono)acetate

Molecular Formula

C11H9Cl2N3O2

Molecular Weight

286.11 g/mol

IUPAC Name

ethyl (2E)-2-cyano-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H9Cl2N3O2/c1-2-18-11(17)10(6-14)16-15-7-3-4-8(12)9(13)5-7/h3-5,15H,2H2,1H3/b16-10+

InChI Key

WMSCINGRVJZMPS-MHWRWJLKSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC(=C(C=C1)Cl)Cl)/C#N

SMILES

CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)C#N

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)C#N

Origin of Product

United States

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